molecular formula C19H20N2O B2760691 N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396749-43-1

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2760691
CAS RN: 1396749-43-1
M. Wt: 292.382
InChI Key: JZVMLJXLMZQOMI-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It’s an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The dimethylaminomethyl (DMAM) group appears to increase compound stability in cancer cells .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, during the process development of Linagliptin, several process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, HRMS, 1 H-NMR, 13 C-NMR and IR) .


Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 12 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 1 secondary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) . It contains total 29 atom(s); 16 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s) and 1 Oxygen atom(s) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and often involve multiple steps. For example, in the industrial manufacturing process of Linagliptin, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded a compound which condensed with another compound in the presence of sodium carbonate as a basic reagent .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds. Researchers have explored its utility in constructing acyclic, carbocyclic, and fused heterocycles. Notably, N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide derivatives have been employed in the design of novel heterocyclic structures with potential applications in drug discovery and materials science .

Biomedical Applications

The N, N-dimethyl analogues of this compound have demonstrated biological interest. Researchers have leveraged them to access a new class of biologically active heterocyclic compounds. These derivatives hold promise for drug development, particularly in the context of anticonvulsants, antimicrobials, and anticancer agents. Their unique structural features make them attractive candidates for further investigation .

Microplastic Identification

Interestingly, the fluorescence properties of related compounds have been explored for identifying microplastics (MPs) in common plastic items. While not directly related to N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide, this highlights the broader applications of similar chemical moieties in environmental research .

Organic Material Synthesis

In a different context, researchers have synthesized a new organic material called 4-N, N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS). Although not identical to our compound, this example demonstrates the versatility of dimethylamino-substituted structures in material science. DSDNS crystals were successfully grown and characterized for potential applications .

Future Directions

The future directions for research on “N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. As an impurity of Linagliptin, understanding its properties could be important for the development and quality control of this antidiabetic drug .

properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-21(2)15-7-6-14-20-19(22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMLJXLMZQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

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